molecular formula C18H17N3O B11547236 2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

Cat. No.: B11547236
M. Wt: 291.3 g/mol
InChI Key: OTSXMPWDHMRHSX-YBFXNURJSA-N
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Description

2-methyl-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzohydrazide moiety linked to an indole ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 2-methyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide
  • 2-methyl-N’-[(1H-indol-3-yl)methylene]benzohydrazide
  • N’-[(1H-indol-3-yl)methylene]benzohydrazide

Uniqueness

2-methyl-N’-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide is unique due to the presence of the 2-methyl group on both the benzohydrazide and indole moieties. This structural feature may contribute to its distinct chemical properties and biological activities compared to other similar compounds. The specific positioning of the methyl groups can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H17N3O/c1-12-7-3-4-8-14(12)18(22)21-19-11-16-13(2)20-17-10-6-5-9-15(16)17/h3-11,20H,1-2H3,(H,21,22)/b19-11+

InChI Key

OTSXMPWDHMRHSX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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